Cas no 2228778-45-6 (1-3-(2-methylphenyl)phenylprop-2-en-1-one)

1-3-(2-methylphenyl)phenylprop-2-en-1-one 化学的及び物理的性質
名前と識別子
-
- 1-3-(2-methylphenyl)phenylprop-2-en-1-one
- EN300-1742522
- 1-[3-(2-methylphenyl)phenyl]prop-2-en-1-one
- 2228778-45-6
-
- インチ: 1S/C16H14O/c1-3-16(17)14-9-6-8-13(11-14)15-10-5-4-7-12(15)2/h3-11H,1H2,2H3
- InChIKey: NNIZPLWFAAWYLS-UHFFFAOYSA-N
- SMILES: O=C(C=C)C1=CC=CC(=C1)C1C=CC=CC=1C
計算された属性
- 精确分子量: 222.104465066g/mol
- 同位素质量: 222.104465066g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 17
- 回転可能化学結合数: 3
- 複雑さ: 281
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1Ų
- XLogP3: 4.2
1-3-(2-methylphenyl)phenylprop-2-en-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1742522-0.1g |
1-[3-(2-methylphenyl)phenyl]prop-2-en-1-one |
2228778-45-6 | 0.1g |
$968.0 | 2023-09-20 | ||
Enamine | EN300-1742522-0.25g |
1-[3-(2-methylphenyl)phenyl]prop-2-en-1-one |
2228778-45-6 | 0.25g |
$1012.0 | 2023-09-20 | ||
Enamine | EN300-1742522-10.0g |
1-[3-(2-methylphenyl)phenyl]prop-2-en-1-one |
2228778-45-6 | 10g |
$4729.0 | 2023-06-03 | ||
Enamine | EN300-1742522-1g |
1-[3-(2-methylphenyl)phenyl]prop-2-en-1-one |
2228778-45-6 | 1g |
$1100.0 | 2023-09-20 | ||
Enamine | EN300-1742522-2.5g |
1-[3-(2-methylphenyl)phenyl]prop-2-en-1-one |
2228778-45-6 | 2.5g |
$2155.0 | 2023-09-20 | ||
Enamine | EN300-1742522-0.05g |
1-[3-(2-methylphenyl)phenyl]prop-2-en-1-one |
2228778-45-6 | 0.05g |
$924.0 | 2023-09-20 | ||
Enamine | EN300-1742522-5.0g |
1-[3-(2-methylphenyl)phenyl]prop-2-en-1-one |
2228778-45-6 | 5g |
$3189.0 | 2023-06-03 | ||
Enamine | EN300-1742522-0.5g |
1-[3-(2-methylphenyl)phenyl]prop-2-en-1-one |
2228778-45-6 | 0.5g |
$1056.0 | 2023-09-20 | ||
Enamine | EN300-1742522-1.0g |
1-[3-(2-methylphenyl)phenyl]prop-2-en-1-one |
2228778-45-6 | 1g |
$1100.0 | 2023-06-03 | ||
Enamine | EN300-1742522-5g |
1-[3-(2-methylphenyl)phenyl]prop-2-en-1-one |
2228778-45-6 | 5g |
$3189.0 | 2023-09-20 |
1-3-(2-methylphenyl)phenylprop-2-en-1-one 関連文献
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
1-3-(2-methylphenyl)phenylprop-2-en-1-oneに関する追加情報
Chemical Profile of 1-3-(2-methylphenyl)phenylprop-2-en-1-one (CAS No. 2228778-45-6)
1-3-(2-methylphenyl)phenylprop-2-en-1-one, identified by the Chemical Abstracts Service Number (CAS No.) 2228778-45-6, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a conjugated system with aromatic rings and a propenone functional group, has garnered attention due to its structural complexity and potential biological activities. The presence of two phenyl rings linked through a propenone moiety suggests a high degree of rigidity and electronic delocalization, which are key factors in its interaction with biological targets.
The chemical structure of 1-3-(2-methylphenyl)phenylprop-2-en-1-one can be described as a biphenyl derivative with an additional methyl substituent on one of the aromatic rings. This specific arrangement imparts unique electronic properties, making it a valuable candidate for further investigation in medicinal chemistry. The propenone group, also known as an α,β-unsaturated ketone, is known for its ability to participate in various chemical reactions, including Michael additions and cycloadditions, which are pivotal in the synthesis of more complex molecules.
In recent years, there has been growing interest in exploring the pharmacological potential of molecules with similar structural motifs. Studies have shown that biphenyl derivatives often exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The 1-3-(2-methylphenyl)phenylprop-2-en-1-one structure, with its extended conjugation and multiple reactive sites, is particularly intriguing for researchers looking to develop novel therapeutic agents.
One of the most compelling aspects of 1-3-(2-methylphenyl)phenylprop-2-en-1-one is its potential as a scaffold for drug discovery. The molecule's ability to interact with biological targets through multiple binding sites makes it an excellent candidate for structure-based drug design. Computational modeling studies have suggested that this compound could bind effectively to enzymes and receptors involved in various disease pathways. For instance, preliminary docking studies have indicated that it may interact with proteins implicated in cancer progression and neurodegenerative disorders.
The synthesis of 1-3-(2-methylphenyl)phenylprop-2-en-1-one involves multi-step organic reactions that highlight the synthetic versatility of this class of compounds. The introduction of the propenone group can be achieved through various methods, including condensation reactions between ketones and aldehydes or through photochemical processes that induce cyclization. The presence of the methyl substituent on the aromatic ring can be incorporated during the initial synthesis or via subsequent functional group transformations.
Recent advancements in synthetic chemistry have enabled more efficient and scalable methods for producing complex molecules like 1-3-(2-methylphenyl)phenylprop-2-en-1-one. Techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric synthesis have allowed researchers to construct intricate molecular frameworks with high precision. These advancements not only facilitate the production of individual compounds but also enable the exploration of libraries of derivatives for screening purposes.
The biological evaluation of 1-3-(2-methylphenyl)phenylprop-2-en-1-one has been hampered by limited availability due to its complex synthesis. However, preliminary in vitro studies have provided valuable insights into its potential pharmacological effects. These studies have focused on assessing the compound's interaction with enzymes such as cytochrome P450s, which are crucial in drug metabolism. Additionally, cell-based assays have been employed to evaluate its cytotoxicity and ability to modulate signaling pathways associated with disease states.
One particularly interesting finding from recent research is the compound's ability to inhibit the activity of certain kinases involved in cancer cell proliferation. Kinases are enzymes that play a critical role in regulating cellular processes, and their dysregulation is often associated with tumor growth and metastasis. By inhibiting specific kinases, 1-3-(2-methylphenyl)phenylprop-2-en-1-one may offer a novel approach to cancer therapy. Further investigation into its mechanism of action could lead to the development of targeted therapies that leverage this compound's unique properties.
The structural features of 1-3-(2-methylphenyl)phenylprop-2-en-1-one also make it an attractive candidate for developing imaging agents used in diagnostic applications. The conjugated system and aromatic rings can enhance the compound's ability to emit fluorescence or absorb light at specific wavelengths, making it suitable for use in fluorescence microscopy or other imaging techniques. Such applications could provide valuable tools for visualizing biological processes at the cellular level and may aid in early disease detection.
In conclusion, 1-3-(2-methylphenyl)phenylprop-2-en-1-one (CAS No. 2228778-45-6) represents a promising compound with significant potential in pharmaceutical research. Its unique structural features, combined with recent advancements in synthetic and computational chemistry, make it an excellent candidate for further exploration. As more data becomes available regarding its biological activities and pharmacological properties, this molecule is likely to play an increasingly important role in drug discovery efforts aimed at addressing various diseases.
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